3-Carboethoxy-4'-pyrrolidinomethyl benzophenone
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Overview
Description
3-Carboethoxy-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C21H23NO3 and a molecular weight of 337.42 g/mol . It is also known by its IUPAC name, ethyl 3-[4-(1-pyrrolidinylmethyl)benzoyl]benzoate . This compound is characterized by its unique structure, which includes a benzophenone core substituted with a pyrrolidinomethyl group and an ethyl ester group.
Preparation Methods
The synthesis of 3-Carboethoxy-4’-pyrrolidinomethyl benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzophenone derivatives and pyrrolidine.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Carboethoxy-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzophenone core or the pyrrolidinomethyl group are replaced with other groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Carboethoxy-4’-pyrrolidinomethyl benzophenone has a wide range of scientific research applications, including:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding.
Medicine: In medicinal chemistry, 3-Carboethoxy-4’-pyrrolidinomethyl benzophenone is investigated for its potential therapeutic properties.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Carboethoxy-4’-pyrrolidinomethyl benzophenone involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Carboethoxy-4’-pyrrolidinomethyl benzophenone can be compared with other similar compounds, such as:
Benzophenone Derivatives: Compounds like 4’-methylbenzophenone and 4’-chlorobenzophenone share a similar benzophenone core but differ in their substituents.
Pyrrolidine Derivatives: Compounds like 1-(4-methylbenzoyl)pyrrolidine and 1-(4-chlorobenzoyl)pyrrolidine have a similar pyrrolidine group but differ in their benzoyl substituents.
Properties
IUPAC Name |
ethyl 3-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-25-21(24)19-7-5-6-18(14-19)20(23)17-10-8-16(9-11-17)15-22-12-3-4-13-22/h5-11,14H,2-4,12-13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZCVKOKAXVOCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642738 |
Source
|
Record name | Ethyl 3-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-14-2 |
Source
|
Record name | Ethyl 3-[4-(1-pyrrolidinylmethyl)benzoyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898776-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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